
Salmeterol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of salmeterol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
Mechanism of Action
- Role : These receptors are present in bronchial smooth muscle. Activation of beta-2 receptors leads to relaxation of the bronchial musculature, which helps prevent bronchoconstriction and improves airflow .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Salmeterol-d4 interacts with beta-2 adrenergic receptors present in the bronchial musculature . It binds to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor, and the hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor .
Cellular Effects
This compound has been found to decrease the production of pro-inflammatory cytokines in a model of allergen-challenged mice . It also has effects on skeletal muscle differentiation, hypertrophy, and atrophy . Furthermore, it has been suggested that this compound may have proneurogenic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by stimulating beta-2 receptors present in the bronchial musculature . This causes them to relax and prevent the onset and worsening of symptoms of asthma . It is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol .
Temporal Effects in Laboratory Settings
This compound has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, salbutamol . It persists in the active site of the beta-2 adrenoceptor, which is why its effects are long-lasting .
Dosage Effects in Animal Models
In the conscious guinea pig, aerosolized this compound caused dose-related bronchodilatation . The activity of this compound persisted for at least 6 hours, compared with less than 2 hours for other beta-2 adrenoceptor agonists .
Metabolic Pathways
This compound is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . It is extensively metabolized by hydroxylation with the major metabolite being alpha-hydroxysalmeterol .
Transport and Distribution
This compound is hypothesized to bind to two sites on the beta-2 adrenoceptor . The hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor . This allows this compound to persist in the active site of the beta-2 adrenoceptor .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where the beta-2 adrenergic receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
Salmeterol-d4 is widely used in scientific research for various applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.
Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.
Drug Development: this compound is employed in the development of new drugs by providing insights into the pharmacological properties of salmeterol.
Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify salmeterol levels in biological samples.
Comparison with Similar Compounds
Salmeterol: The non-deuterated form of salmeterol-d4.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Vilanterol: A long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in biological systems.
Properties
CAS No. |
1204192-41-5 |
|---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
419.598 |
IUPAC Name |
4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2 |
InChI Key |
GIIZNNXWQWCKIB-QEDNWVFSSA-N |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Synonyms |
4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4; GR-33343X-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
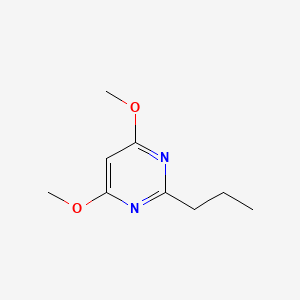
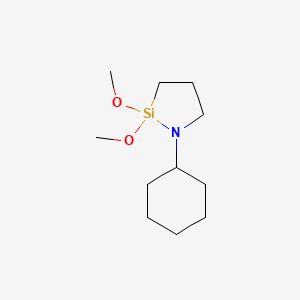
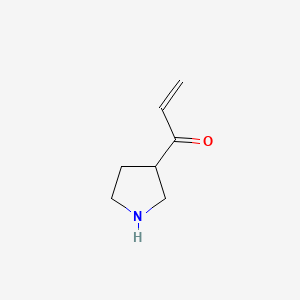
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)

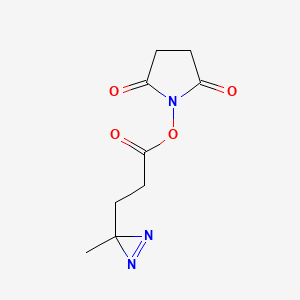
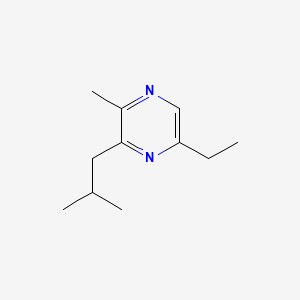
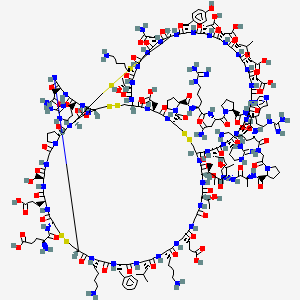
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
